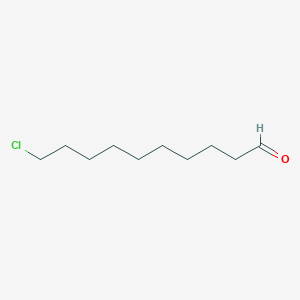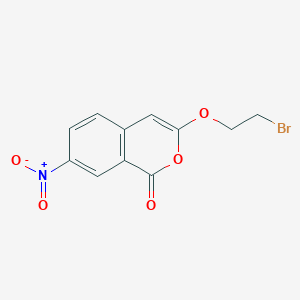
3-(2-Bromoethoxy)-7-nitro-1H-2-benzopyran-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromoethoxy)-7-nitro-1H-2-benzopyran-1-one is a synthetic organic compound belonging to the class of benzopyran derivatives This compound is characterized by the presence of a bromoethoxy group at the 3-position and a nitro group at the 7-position of the benzopyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethoxy)-7-nitro-1H-2-benzopyran-1-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-nitro-1H-2-benzopyran-1-one.
Bromoethoxylation: The introduction of the bromoethoxy group is achieved through a nucleophilic substitution reaction. 7-nitro-1H-2-benzopyran-1-one is reacted with 2-bromoethanol in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like acetone or ethylene glycol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Bromoethoxy)-7-nitro-1H-2-benzopyran-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can undergo oxidation reactions, particularly at the benzopyran ring, to form quinone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or thiols (R-SH) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Benzopyrans: Nucleophilic substitution reactions yield various substituted benzopyrans depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-Bromoethoxy)-7-nitro-1H-2-benzopyran-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a fluorescent probe due to its chromophoric properties.
Medicine: Investigated for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 3-(2-Bromoethoxy)-7-nitro-1H-2-benzopyran-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The bromoethoxy group can participate in nucleophilic substitution reactions, modifying the compound’s interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
7-(2-Bromoethoxy)-2H-chromen-2-one: Similar structure but lacks the nitro group.
2-(2-Bromoethoxy)tetrahydro-2H-pyran: Contains a tetrahydropyran ring instead of a benzopyran ring.
Uniqueness
3-(2-Bromoethoxy)-7-nitro-1H-2-benzopyran-1-one is unique due to the presence of both the bromoethoxy and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in scientific research and industry.
Propiedades
Número CAS |
913836-99-4 |
|---|---|
Fórmula molecular |
C11H8BrNO5 |
Peso molecular |
314.09 g/mol |
Nombre IUPAC |
3-(2-bromoethoxy)-7-nitroisochromen-1-one |
InChI |
InChI=1S/C11H8BrNO5/c12-3-4-17-10-5-7-1-2-8(13(15)16)6-9(7)11(14)18-10/h1-2,5-6H,3-4H2 |
Clave InChI |
AKRYWCRCWXAMRY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)OC(=C2)OCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(Bicyclo[2.2.1]hept-5-en-2-yl)oxy]octahydro-1H-4,7-methanoindene](/img/structure/B12609589.png)
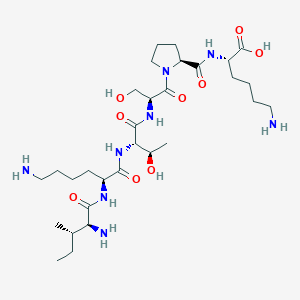
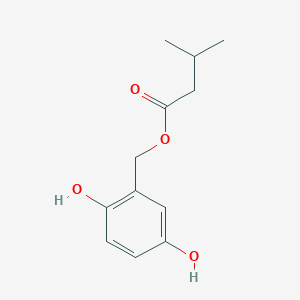
![5,7-Diiodo-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12609605.png)
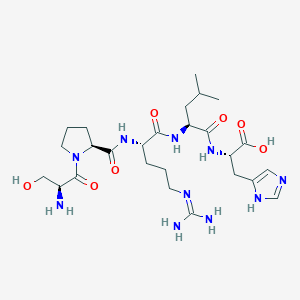
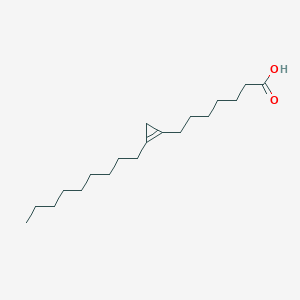
![4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one](/img/structure/B12609633.png)
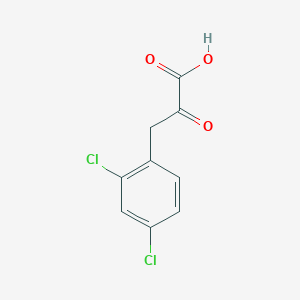
![N,N'-Dimethyl-N-{4-[(1H-pyrrol-2-yl)oxy]phenyl}urea](/img/structure/B12609644.png)
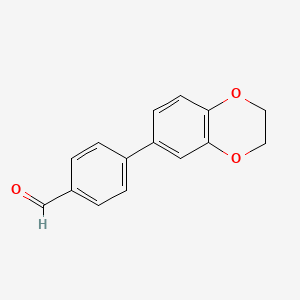
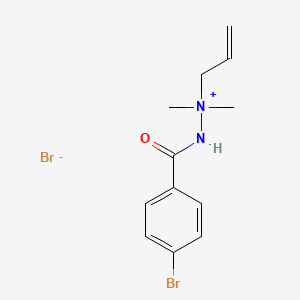
![{(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl butanoate](/img/structure/B12609663.png)
